molecular formula C21H27NO4 B1681820 (S)-Laudanosine CAS No. 2688-77-9

(S)-Laudanosine

Cat. No.: B1681820
CAS No.: 2688-77-9
M. Wt: 357.4 g/mol
InChI Key: KGPAYJZAMGEDIQ-KRWDZBQOSA-N
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Description

Laudanosine is a member of isoquinolines. It is a conjugate base of a (S)-laudanosine(1+).
This compound is a natural product found in Papaver macrostomum, Papaver somniferum, and other organisms with data available.

Mechanism of Action

Target of Action

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, has been shown to interact with several types of receptors in the body. Its primary targets include GABA receptors , glycine receptors , opioid receptors , and nicotinic acetylcholine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and modulation of pain signals.

Mode of Action

Laudanosine’s interaction with its targets can lead to both activating and inhibiting effects, depending on its concentration . For instance, in the presence of laudanosine, nicotinic acetylcholine receptors can be activated at low concentrations and inhibited at high concentrations . This dual mode of action can lead to various changes in the body, such as altered neurotransmission and potentially induced seizures .

Biochemical Pathways

It is known that laudanosine is a metabolite of atracurium and cisatracurium, two neuromuscular blocking agents . It’s also known that laudanosine can decrease the seizure threshold, potentially leading to seizures if present at sufficient concentrations .

Pharmacokinetics

The pharmacokinetics of laudanosine have been studied in various patient populations. For instance, in elderly patients, the elimination half-life of laudanosine was found to be significantly longer, and its clearance significantly slower, compared to younger patients . This suggests that laudanosine’s metabolism and excretion may depend to some extent on liver or kidney function, which can be less efficient in the elderly .

Result of Action

The molecular and cellular effects of laudanosine’s action are primarily related to its interactions with its target receptors. For example, its interaction with GABA and glycine receptors can modulate neurotransmission, while its interaction with opioid receptors can affect pain signaling . At high concentrations, laudanosine can decrease the seizure threshold, potentially leading to seizures .

Action Environment

The action, efficacy, and stability of laudanosine can be influenced by various environmental factors. For instance, its effects can be modulated by the presence of other drugs, such as neuromuscular blocking agents from which it is a metabolite . Additionally, factors such as the patient’s age and liver or kidney function can influence the pharmacokinetics of laudanosine, affecting its bioavailability and potential effects .

Properties

IUPAC Name

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAYJZAMGEDIQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878577
Record name Laudanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2688-77-9
Record name (+)-Laudanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2688-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laudanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laudanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Laudanosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAUDANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA7R5WVN48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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